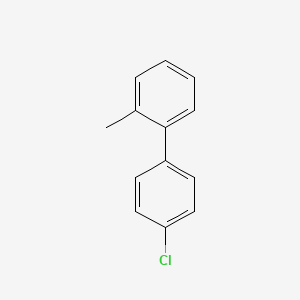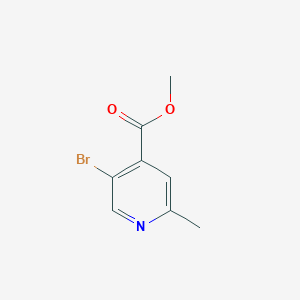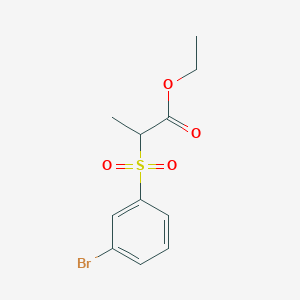
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both oxazole and pyrazole rings
Métodos De Preparación
The synthesis of 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of solvents such as methanol and reagents like potassium hydroxide (KOH) for the deprotection steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring. Common reagents and conditions used in these reactions include methanol, KOH, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The oxazole and pyrazole rings allow the compound to bind to enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
- 1-Methyl-3-(5-methyl-1,3-oxazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinehydrochloride
- 3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of oxazole and pyrazole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7N3O3 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-methyl-5-(1,3-oxazol-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-11-6(8(12)13)4-5(10-11)7-9-2-3-14-7/h2-4H,1H3,(H,12,13) |
Clave InChI |
MHASUMCRYLUCGW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=NC=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)



![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)




![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)


